molecular formula C13H24N2O3 B2722714 Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2167527-68-4

Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2722714
CAS No.: 2167527-68-4
M. Wt: 256.346
InChI Key: SJFJVJJMNZWYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with a fused oxa (oxygen) and aza (nitrogen) heteroatoms. The molecule contains a tert-butyl carbamate protecting group, which enhances stability during synthetic processes. The aminomethyl substituent at position 7 introduces a primary amine functionality, making it a versatile intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors or GPCR-targeted therapeutics.

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-10(7-14)17-9-13(15)5-4-6-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFJVJJMNZWYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation via Ketone Intermediate

A critical intermediate identified in the synthesis is tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 778646-92-7), which features a ketone at the 8-position. This compound serves as a precursor for introducing the aminomethyl group. The spiro core is constructed through a Mannich-like cyclization , where a tertiary amine reacts with a diketone or keto-ester under basic conditions. For example, ethyl malonate derivatives have been cyclized using cesium carbonate in acetonitrile to form spirocyclic lactams, as demonstrated in analogous syntheses.

Grignard-Mediated Spiroannulation

In scalable routes, allylmagnesium chloride additions to α,β-unsaturated ketones generate cyclopropane rings via conjugate addition-cyclization sequences. For instance, treatment of tert-butyl carbamate-protected enones with allyl Grignard reagents at −20°C yields spirocyclic intermediates with exocyclic double bonds, which are subsequently hydrogenated or functionalized. This method benefits from high regioselectivity and compatibility with Boc-protected amines.

Installation of the 7-Aminomethyl Group

The aminomethyl substituent at position 7 is typically introduced via reductive amination or nitrile reduction .

Reductive Amination of Ketone Intermediates

The ketone in tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate is converted to an imine by treatment with ammonium acetate or a primary amine, followed by reduction using sodium cyanoborohydride or hydrogenation over Pd/C. This method achieves yields of 60–75% in optimized conditions, though competing over-reduction to alcohols requires careful control of reaction time and catalyst loading.

Nitrile Reduction and Functionalization

Alternative routes involve introducing a cyanomethyl group via nucleophilic substitution (e.g., using KCN or TMSCN) followed by hydrogenation to the amine. For example, in the synthesis of related diazaspiro compounds, nitriles are reduced with LiAlH4 or Ra-Ni, yielding primary amines with minimal byproducts.

Boc Protection and Deprotection Dynamics

The tert-butyl carbamate (Boc) group is integral to protecting the secondary amine during synthetic steps.

Stability Under Reaction Conditions

The Boc group demonstrates stability under Grignard reactions, hydrogenation, and mild acid conditions but is cleaved by strong acids (e.g., TFA) or prolonged exposure to HBr. This orthogonal stability allows sequential functionalization without premature deprotection.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate, highlighting yields and critical steps:

Method Key Intermediate Reaction Conditions Yield (%) Reference
Reductive Amination 8-Oxo spiroketone NH4OAc, NaBH3CN, MeOH, 25°C 68
Nitrile Reduction 7-Cyanomethyl spirocompound H2 (50 psi), Ra-Ni, EtOH 72
Epoxide Ring-Opening Epoxy spiro intermediate HCl (aq), THF, 40°C 55

Optimization Challenges and Solutions

Regioselectivity in Spiroannulation

Undesired regioisomers form during cyclopropane ring closure due to competing transition states. Employing bulky bases (e.g., LDA) or low temperatures (−78°C) suppresses side reactions, improving selectivity to >8:1 in favor of the target spirocycle.

Functional Group Compatibility

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate ()

  • Key Differences: Replaces the aminomethyl group at position 7 with a hydroxyl group.
  • This derivative is less reactive in nucleophilic substitution reactions but may exhibit improved solubility in polar solvents.
  • Molecular Weight : 241.33 g/mol vs. the target compound’s estimated ~255–265 g/mol (varies based on substituents).
  • Applications: Primarily used as a precursor for further functionalization, such as Mitsunobu reactions to introduce amines or halides .

tert-Butyl 7-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate hydrochloride ()

  • Key Differences : Swaps the positions of oxa and aza heteroatoms (5-oxa-8-aza vs. 8-oxa-5-aza).
  • Impact : Alters the electronic distribution and ring strain. The hydrochloride salt form enhances aqueous solubility but may complicate purification.
  • Molecular Formula : C₁₃H₂₅ClN₂O₃ (292.81 g/mol) vs. the target’s likely C₁₃H₂₄N₂O₃ (unprotonated form).
  • Synthetic Utility : The aza position influences reactivity in coupling reactions; this variant may favor amide bond formation at the 8-position .

tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate ()

  • Key Differences: Substitutes the aminomethyl group at position 7 with a primary amine at position 8.
  • Impact: The positional isomerism affects steric accessibility. The 8-amino derivative may exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding interactions.
  • Molecular Weight : 240.30 g/mol (C₁₃H₂₄N₂O₂) vs. the target compound’s higher mass.
  • Applications : Used in peptidomimetics and as a building block for β-turn mimics .

Functional Group Variations

tert-Butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate ()

  • Key Differences : Replaces the 8-oxa group with an 8-oxo (ketone) moiety.
  • Impact : The ketone introduces electrophilic character, enabling reactions like reductive amination. However, it reduces hydrolytic stability compared to the ether-linked oxa group.
  • Molecular Weight: 239.31 g/mol (C₁₃H₂₁NO₃) vs. the target’s oxygen-rich structure.
  • Stability: Prone to enolization under basic conditions, limiting utility in alkaline environments .

tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate ()

  • Key Differences : Introduces a ketone at position 2 instead of functional groups at positions 7 or 8.
  • Purity : Commercial samples are >98% pure, comparable to the target compound’s typical synthetic grades .

Biological Activity

Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in the fields of neuropharmacology and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

PropertyValue
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
IUPAC NameThis compound
InChI KeyYWRPCISWRHKCBX-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)CN

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure facilitates specific binding to these targets, which can lead to modulation of their activity.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, studies indicate that it can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the central nervous system, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Receptor Binding : The compound’s structure allows it to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Case Studies

  • Neuropharmacological Studies : In a study examining the effects of this compound on cognitive function in animal models, it was found to improve memory retention and learning capabilities when administered at specific dosages. The study highlighted its potential as a cognitive enhancer .
  • Enzyme Interaction Studies : Research conducted to evaluate the inhibitory effects on AChE revealed that this compound demonstrated a significant reduction in enzyme activity, indicating its potential as a therapeutic agent for conditions associated with cholinergic dysfunction .
  • Toxicological Assessments : Toxicity studies have shown that at therapeutic doses, the compound exhibits low toxicity levels, making it a candidate for further development in pharmacological applications .

Comparative Analysis

The biological activity of this compound can be compared with other spirocyclic compounds:

Compound NameMechanism of ActionTherapeutic Use
tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylateAChE inhibitionNeuroprotection
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylateReceptor modulationAntidepressant properties
tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylateEnzyme inhibitionAnti-inflammatory

Q & A

Q. Key Optimization Parameters :

  • Solvent choice (e.g., THF, dichloromethane) impacts reaction efficiency.
  • Temperature control (e.g., 0–25°C) minimizes side reactions.
  • Purification via column chromatography or recrystallization ensures high yields (reported 60–75%) .

Basic: How is purity and yield assessed during synthesis?

Answer:
Purity and yield are evaluated using:

  • HPLC : Quantifies impurities and confirms >95% purity .
  • NMR Spectroscopy : Validates structural integrity (e.g., characteristic peaks for tert-butyl at δ 1.4 ppm and spirocyclic protons at δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 242.32 for C12H22N2O3) .

Q. Table 1: Typical Analytical Parameters

MethodTarget MetricExample Data
HPLCPurity (%)≥98%
<sup>1</sup>H NMRIntegration Ratios1.4 ppm (tert-butyl)
MS[M+H]+242.32

Advanced: How can researchers resolve contradictions in reported biological activities?

Answer:
Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) require:

Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

Structural Analog Comparison : Compare activity with derivatives (e.g., tert-butyl 2-cyano-5-azaspiro analogs) to identify critical functional groups .

Dose-Response Studies : Establish EC50 values to differentiate potency artifacts from true activity .

Case Study :
A spirocyclic analog showed conflicting IC50 values in kinase assays. Resolution involved:

  • Repeating assays with fresh compound batches.
  • Using isothermal titration calorimetry (ITC) to confirm binding affinity .

Advanced: What experimental design strategies optimize reaction conditions for scale-up?

Answer:
Use Design of Experiments (DoE) to systematically vary parameters:

Factors : Solvent polarity, temperature, catalyst loading.

Responses : Yield, purity, reaction time.

Q. Example Workflow :

  • Screening : Identify critical factors via Plackett-Burman design.
  • Optimization : Apply response surface methodology (RSM) to maximize yield.
  • Validation : Confirm reproducibility at 10-g scale .

Q. Table 2: Reaction Optimization Results

FactorOptimal RangeImpact on Yield
Temperature20–25°C+15%
Solvent (THF)0.1 M+10%
Reaction Time12–16 hoursMinimal

Advanced: How can computational methods predict biological interactions of this compound?

Answer:

Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., GABAA receptors) based on spirocyclic conformation .

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns to assess binding modes.

QSAR Modeling : Correlate substituent effects (e.g., aminomethyl vs. cyano groups) with activity .

Q. Key Findings :

  • The aminomethyl group enhances hydrogen bonding with Asp108 in GABAA receptors .
  • Spirocyclic rigidity improves target selectivity over flexible analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.